Enhanced Binding Affinity for Kinase Targets Versus Non-Halogenated Analogs
Computational docking studies indicate that 8-chloro-3-iodoimidazo[1,5-a]pyrazine exhibits a calculated binding free energy of -8.7 kcal/mol for protein kinase targets, compared to -6.3 kcal/mol for non-halogenated imidazopyrazine analogs [1]. This represents a 38% improvement in predicted binding affinity, attributed to enhanced electrostatic interactions and precise π-stacking enabled by the specific halogen substitution pattern [1].
| Evidence Dimension | Calculated binding free energy (ΔG) |
|---|---|
| Target Compound Data | -8.7 kcal/mol |
| Comparator Or Baseline | Non-halogenated imidazopyrazine analog: -6.3 kcal/mol |
| Quantified Difference | 2.4 kcal/mol improvement (38% increase in predicted affinity) |
| Conditions | In silico molecular docking simulation targeting protein kinase hydrophobic pockets |
Why This Matters
For researchers selecting a starting scaffold for kinase inhibitor development, the higher predicted binding affinity suggests a greater likelihood of achieving potent lead compounds, potentially reducing the number of synthesis and screening cycles required.
- [1] Kuujia. (n.d.). 8-chloro-3-iodoimidazo[1,5-a]pyrazine - Product Technical Datasheet. CAS 1195989-61-7. Retrieved from https://www.kuujia.com/cas-1195989-61-7.html View Source
